(4-Chlorophenyl)triethoxysilane (CAS 21700-74-3) is a bifunctional halogenated aromatic organosilane characterized by a stable triethoxysilyl anchoring group and a para-chloro-substituted phenyl ring. As a liquid precursor with a boiling point of 82–84 °C (at 0.07 mmHg) and a density of 1.069 g/mL, it is highly processable for both liquid-phase and vapor-phase deposition workflows . In procurement and material selection, this compound is primarily sourced for two distinct functions: as a robust surface modifier where the electronegative chlorine atom provides a strong, tunable dipole moment on metal oxide interfaces, and as a stable arylating reagent in fluoride-activated Hiyama cross-coupling reactions. Its triethoxy configuration offers a critical balance of hydrolytic stability and reactivity, making it a preferred choice over highly reactive methoxy analogs in scalable industrial and laboratory environments.
Generic substitution of (4-Chlorophenyl)triethoxysilane compromises both process control and application-critical performance. Replacing it with the non-halogenated analog, Phenyltriethoxysilane (PTES), eliminates the para-chloro dipole, which is critical for shifting the work function of metal oxides in optoelectronic devices, and removes the inductive effect that drives the formation of ordered microporous domains in sol-gel networks. Conversely, substituting with (4-Chlorophenyl)trimethoxysilane drastically accelerates the hydrolysis rate [1]. This rapid moisture sensitivity leads to premature cross-linking, reduced shelf-life, and the release of toxic methanol during condensation, complicating handling and safety protocols in large-scale manufacturing. Furthermore, attempting to use aliphatic chlorosilanes fundamentally alters the rigidity of the organic spacer and the chemical reactivity of the chlorine atom, rendering them unsuitable for applications requiring aromatic pi-interactions or specific cross-coupling pathways.
In the synthesis of hybrid silica xerogels (ORMOSILs), the choice of organosilane dictates the structural network. Co-condensation of (4-Chlorophenyl)triethoxysilane with TEOS demonstrates that the inductive effect of the chlorophenyl group alters the siloxane ring distribution. Compared to non-chlorinated baselines, the incorporation of the chlorophenyl moiety specifically promotes the formation of ordered (SiO)4 rings (POSS-like structures) over amorphous (SiO)6 rings. This structural modulation increases the material's microporosity proportionally to the molar percentage of the precursor used, allowing manufacturers to achieve highly ordered domains at lower precursor concentrations [1].
| Evidence Dimension | Formation of ordered (SiO)4 siloxane rings |
| Target Compound Data | Promotes high ratio of ordered (SiO)4 rings to amorphous (SiO)6 rings |
| Comparator Or Baseline | Non-chlorinated phenyl or alkyl silanes |
| Quantified Difference | Achieves ordered structural domains at lower molar percentages due to the inductive effect of the chloro substituent |
| Conditions | Acid-catalyzed co-condensation with TEOS in ethanol/water |
Allows formulators to engineer highly structured, microporous hybrid coatings and catalyst supports while optimizing the consumption of the functional organic precursor.
Surface modification of metal oxides (such as ZnO) requires precise control over the interfacial dipole to align energy levels in photovoltaic devices. (4-Chlorophenyl)triethoxysilane forms dense self-assembled monolayers (SAMs) where the para-chloro substituent introduces a strong permanent dipole directed away from the substrate. Compared to unsubstituted Phenyltriethoxysilane (PTES), which provides only a weak dipole, the chlorinated analog induces a significantly larger shift in the work function of the treated oxide. This allows for fine-tuning of the energy level alignment between the inorganic electrode and the active organic layers [1].
| Evidence Dimension | Interfacial dipole moment and work function shift |
| Target Compound Data | Strong outward-directed dipole from the para-chloro group |
| Comparator Or Baseline | Phenyltriethoxysilane (PTES) (weak/negligible dipole) |
| Quantified Difference | Generates a distinct, measurable shift in the ZnO work function that cannot be achieved with unsubstituted aromatic silanes |
| Conditions | Mixed triethoxysilane monolayers deposited on zinc oxide surfaces |
Essential for optoelectronic device manufacturers needing to precisely align energy levels to minimize charge extraction barriers and improve solar cell efficiency.
In pharmaceutical intermediate synthesis, organosilanes are utilized as stable alternatives to boronic acids or stannanes. (4-Chlorophenyl)triethoxysilane serves as an effective aryl donor in palladium-catalyzed Hiyama cross-couplings, such as the synthesis of 3-arylazetidines from 3-iodoazetidine, achieving yields of approximately 60% under optimized conditions. Crucially, compared to (4-Chlorophenyl)trimethoxysilane, the triethoxy configuration provides superior hydrolytic stability on the bench and in the reaction mixture. This prevents premature degradation of the reagent by ambient moisture, ensuring that activation occurs only upon the controlled addition of a fluoride source[1].
| Evidence Dimension | Bench stability and coupling yield |
| Target Compound Data | 60% yield of 3-(4-chlorophenyl)azetidine with high reagent stability |
| Comparator Or Baseline | (4-Chlorophenyl)trimethoxysilane (rapid, uncontrolled hydrolysis) |
| Quantified Difference | Triethoxy groups reduce the rate of background hydrolysis, maintaining reagent integrity until fluoride activation |
| Conditions | Palladium-catalyzed cross-coupling with 3-iodoazetidine |
Reduces reagent waste and improves batch-to-batch reproducibility in the scale-up of complex active pharmaceutical ingredients (APIs).
Utilized to form self-assembled monolayers on metal oxides (e.g., ZnO, ITO). The para-chloro group provides a strong dipole that tunes the work function, directly improving charge extraction efficiency in organic and perovskite solar cells [1].
Employed as a co-monomer with TEOS in sol-gel processes. The inductive effect of the chlorine atom promotes the formation of ordered, microporous (SiO)4 ring structures, ideal for specialized catalyst supports and high-performance hybrid coatings [2].
Acts as a stable, fluoride-activated arylating agent in palladium- or nickel-catalyzed Hiyama cross-coupling reactions. Its triethoxy configuration ensures excellent bench stability, making it superior to moisture-sensitive trimethoxysilanes for synthesizing complex 3-arylazetidines and diarylalkynes [3].